

A Comparative Guide to the Quantification of Talazoparib in Plasma and Tissue Samples

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Compound of Interest

Compound Name: Talazoparib-13C,d4

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This guide provides a comprehensive comparison of methodologies for the quantification of talazoparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, in plasma versus tissue samples. Understanding the distribution and concentration of talazoparib in different biological matrices is crucial for preclinical and clinical drug development, enabling accurate pharmacokinetic (PK) and pharmacodynamic (PD) modeling. This document outlines key quantitative data, detailed experimental protocols, and visual workflows to support research in this area.

Quantitative Data Summary

The following tables summarize the key parameters for the quantification of talazoparib in human plasma and preclinical tumor tissue. These values are compiled from various validated bioanalytical methods, primarily utilizing liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Table 1: Talazoparib Quantification in Human Plasma

Parameter	Reported Values	Method	Reference(s)
Linearity Range	0.020 - 25.0 ng/mL	LC-MS/MS	[1]
0.5 - 50 ng/mL	LC-MS/MS	[2]	
0.5 - 100 ng/mL	UHPLC-MS/MS	[3]	
Lower Limit of Quantification (LLOQ)	0.020 ng/mL	LC-MS/MS	[1]
0.5 ng/mL	LC-MS/MS	[2]	
2.0 ng/mL (in Human Liver Microsomes)	LC-MS/MS		
Accuracy	92.8% - 97.2%	LC-MS/MS	
Precision (%RSD)	3.29% - 7.46%	LC-MS/MS	
Mean Cmax (1 mg daily dose)	16.4 ng/mL (32% CV)	LC-MS/MS	
Mean AUC (0-24h, 1 mg daily dose)	208 ng·h/mL (37% CV)	LC-MS/MS	

Table 2: Talazoparib Quantification in Preclinical Models (Plasma vs. Tissue)

Parameter	Reported Value	Matrix	Animal Model	Reference(s)
Tumor-to-Plasma Ratio (Kp,inf)	1.864	Tumor	Mouse	
Oral Bioavailability	56%	Plasma	Rat	
Cmax (10 mg/kg oral dose)	7948 ng/mL	Plasma	Rat	

Experimental Protocols

Accurate quantification of talazoparib relies on robust and validated experimental protocols. The following sections detail representative methodologies for plasma and tissue sample analysis.

Quantification of Talazoparib in Human Plasma by LC-MS/MS

This protocol is a composite of validated methods described in the literature.

1. Sample Preparation (Protein Precipitation)

- To 100 μ L of human plasma, add an internal standard (e.g., a stable isotope-labeled talazoparib).
- Precipitate proteins by adding 300 μ L of acetonitrile.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

2. Chromatographic Conditions

- HPLC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 μ m) is commonly used.
- Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.

3. Mass Spectrometric Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Talazoparib: m/z 381.2 \rightarrow 298.1
 - Internal Standard (example): m/z 386.2 \rightarrow 303.1 ($[^{13}\text{C}, ^2\text{H}_4]$ -talazoparib)

4. Calibration and Quality Control

- Prepare calibration standards and quality control (QC) samples by spiking known concentrations of talazoparib into blank plasma.
- Process the standards and QCs alongside the unknown samples.
- Construct a calibration curve by plotting the peak area ratio of talazoparib to the internal standard against the nominal concentration.
- The concentration of talazoparib in the unknown samples is determined by interpolation from the calibration curve.

Quantification of Talazoparib in Tumor Tissue by LC-MS/MS

This protocol is based on methodologies from preclinical studies involving tissue analysis.

1. Tissue Homogenization

- Excise the tumor tissue, rinse with cold phosphate-buffered saline (PBS) to remove excess blood, and blot dry.
- Weigh the tissue sample.

- Add a specific volume of homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the tissue. A common ratio is 3-4 volumes of buffer to the tissue weight (e.g., 300-400 μ L for a 100 mg tissue sample).
- Homogenize the tissue on ice using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) until no visible tissue fragments remain.
- Sonicate the homogenate to ensure complete cell lysis.

2. Sample Preparation (Protein Precipitation from Homogenate)

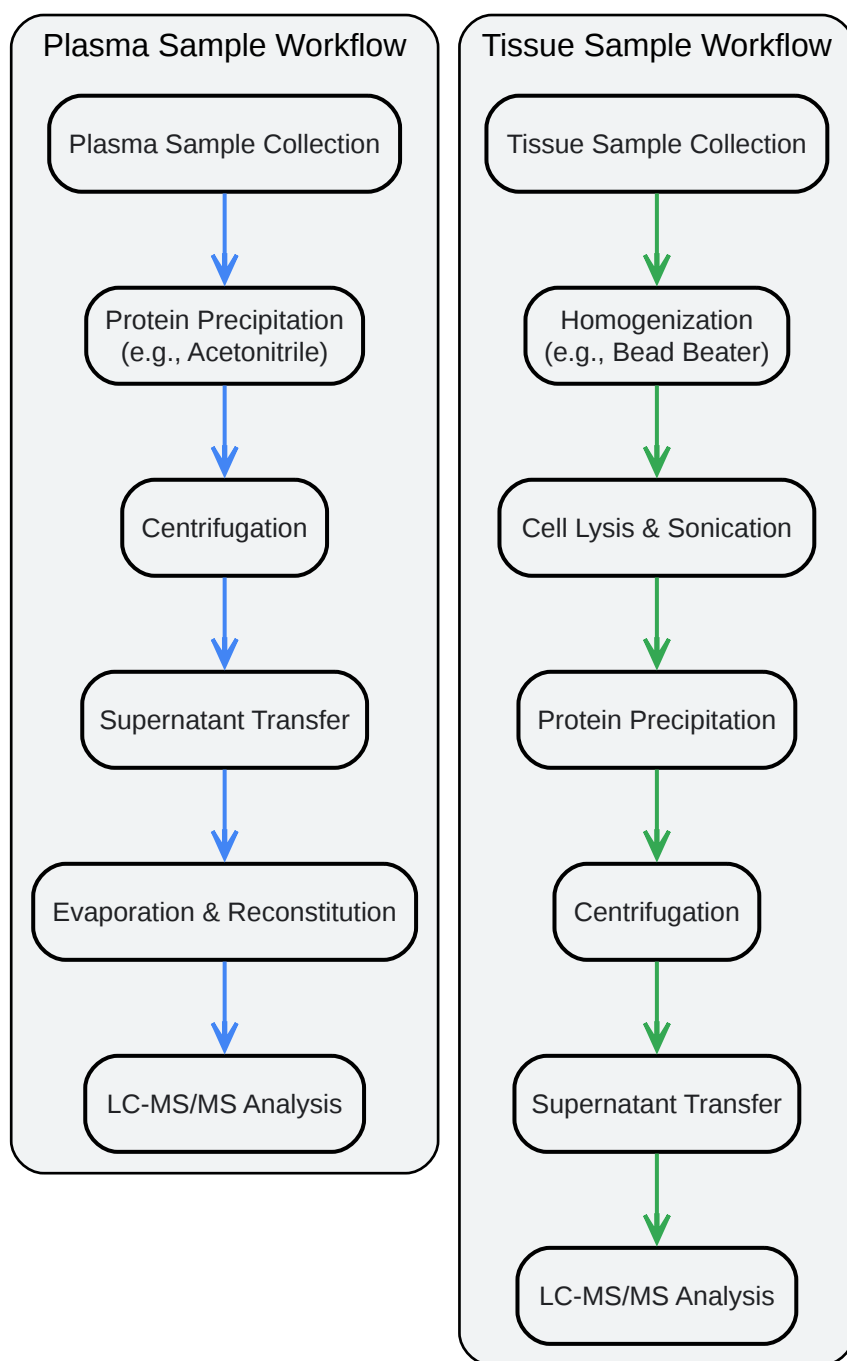
- To a known volume of the tissue homogenate, add an internal standard.
- Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
- Vortex the mixture vigorously.
- Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
- Collect the supernatant for LC-MS/MS analysis. The subsequent steps of evaporation and reconstitution are similar to the plasma protocol.

3. LC-MS/MS Analysis

- The chromatographic and mass spectrometric conditions are generally similar to those used for plasma analysis, though optimization for the tissue matrix may be required.

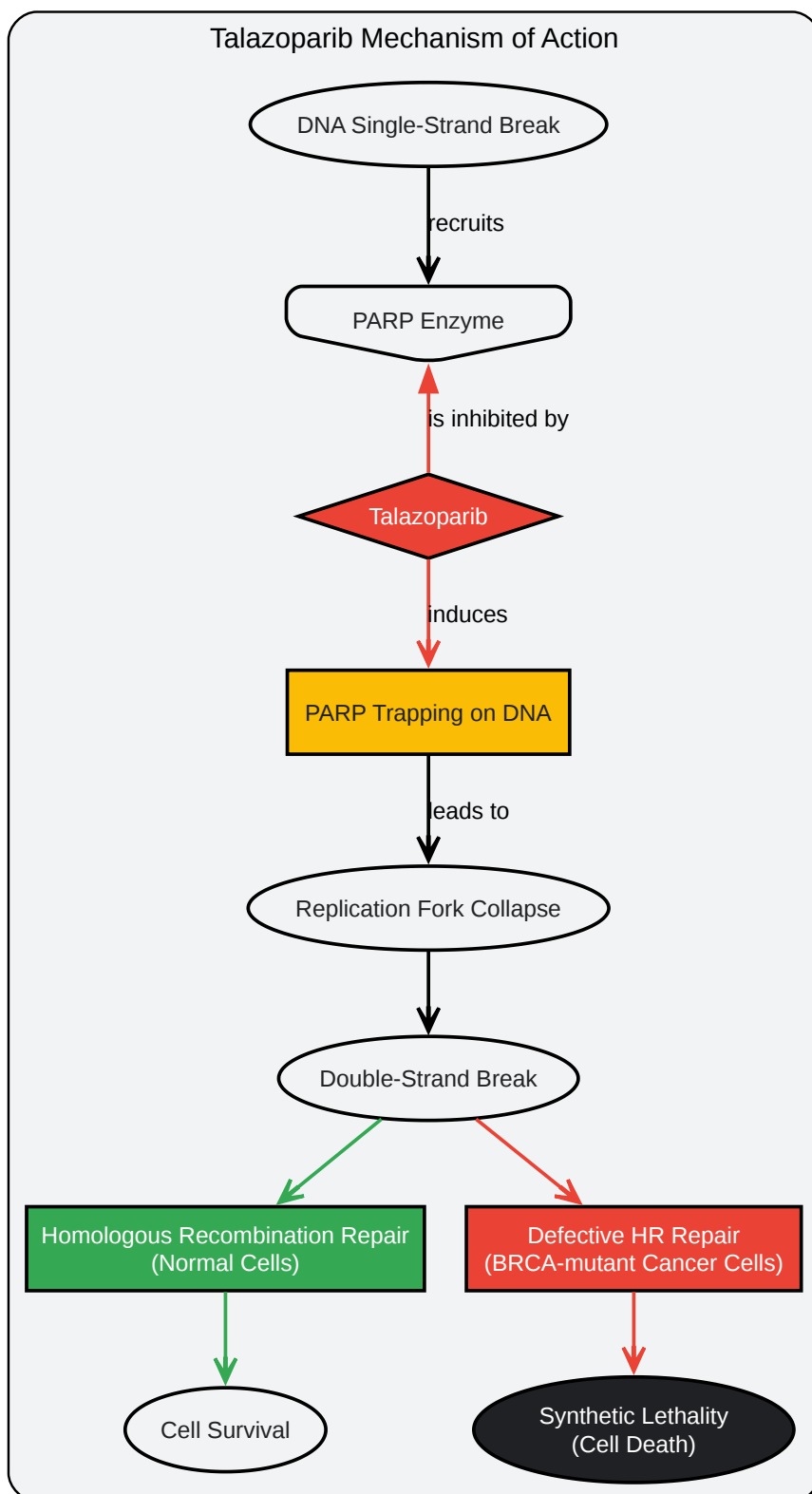
Visualizing the Workflow and Mechanism

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for talazoparib quantification and its mechanism of action.



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Caption: Bioanalytical workflow for talazoparib quantification.



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Caption: Mechanism of action of talazoparib.

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